N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-9-7-18(8-10-19)20(24-12-14-26-15-13-24)16-23-21(25)11-6-17-4-2-1-3-5-17/h1-5,7-10,20H,6,11-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIFZABVTMNQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethyl 3-bromopropionate in the presence of a base such as potassium carbonate to form an intermediate ester.
Morpholine Introduction: The intermediate ester is then reacted with morpholine under reflux conditions to introduce the morpholine ring.
Amide Formation: Finally, the ester is hydrolyzed to form the corresponding carboxylic acid, which is then converted to the amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Flexibility
The propanamide backbone of the target compound offers greater conformational flexibility compared to rigid frameworks like the bicyclo[2.2.1]heptane core in compounds 5a–f (). For example, 5d (2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine) shares the 4-fluorophenyl and morpholinoethyl groups but incorporates a bicyclic system, which restricts rotation and may enhance binding affinity to rigid protein pockets like the NMDA receptor’s phencyclidine (PCP) site . Conversely, the target compound’s flexible propanamide chain could improve bioavailability or enable interactions with more dynamic targets.
Substituent Analysis
A. 4-Fluorophenyl Group
This substituent is recurrent in neuroactive compounds (e.g., 5d , ) due to fluorine’s electronegativity, which strengthens hydrophobic interactions and reduces oxidative metabolism. Similar 4-fluorophenyl-containing analogs include:
- N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Replaces the morpholinoethyl group with a benzothiazole ring, likely shifting activity toward kinase or protease inhibition.
B. Morpholinoethyl Group
The morpholine ring is present in 5c and 5d () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (). This moiety improves water solubility and may reduce toxicity compared to simpler amines. For instance, 5d demonstrated lower neurotoxicity in N2a cells than memantine at concentrations up to 100 µM .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its structural features, which include a morpholino group and a fluorophenyl moiety, suggesting possible interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by modulating various molecular pathways. Its mechanism of action may involve binding to specific enzymes or receptors, leading to the inhibition of cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and repair, which is often overexpressed in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been investigated for its antimicrobial activities . Preliminary studies suggest that it may possess the ability to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent. The exact mechanism by which it exerts these effects remains to be fully elucidated but may involve interference with microbial metabolism or structural integrity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering signaling pathways associated with cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to oxidative stress and subsequent cancer cell apoptosis .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines. For example, studies show that it inhibits colony formation and induces apoptosis in colorectal cancer cells, highlighting its potential as an anticancer agent .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in vivo. Preliminary results indicate promising outcomes in tumor reduction and survival rates when administered in appropriate dosages.
Data Table
Q & A
Basic: What synthetic strategies are employed to prepare N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-phenylpropanamide?
Answer:
The synthesis typically involves sequential amidation and nucleophilic substitution reactions. A plausible route includes:
Morpholine incorporation : React 2-chloro-1-(4-fluorophenyl)ethylamine with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to install the morpholinoethyl moiety.
Propanamide coupling : React the intermediate with 3-phenylpropanoyl chloride in the presence of a base (e.g., TEA) to form the final amide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Structural validation requires 1H/13C NMR (as in ) and HRMS to confirm regiochemistry and purity (>95% by HPLC) .
Advanced: How can researchers design in vitro assays to evaluate target engagement and selectivity?
Answer:
- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease activity) with recombinant proteins. For example, employed fragment-based screening with a tetrazole-quinoline scaffold to assess inhibition kinetics.
- Selectivity profiling : Test against a panel of related enzymes (e.g., kinase family members) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD).
- Cellular validation : Perform cell viability assays (MTT/XTT) in relevant cell lines and compare IC50 values with off-target cell models. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy : 1H/13C NMR (e.g., ) to verify substituent positions, coupling constants, and stereochemistry.
- Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C22H25FN2O2).
- X-ray crystallography : For absolute configuration determination, as demonstrated for related propanamides in .
- Purity assessment : HPLC-UV/ELSD (≥98% purity, C18 column, acetonitrile/water gradient) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Assay validation : Ensure consistency in buffer conditions (pH, ionic strength), temperature, and enzyme lot.
- Compound integrity : Recheck purity (HPLC) and stability (e.g., LC-MS for degradation products, as in ).
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cellular uptake studies (e.g., radiolabeled tracer assays ).
- Batch-to-batch variability : Synthesize multiple batches and perform ANOVA to assess reproducibility .
Basic: What physicochemical properties (e.g., solubility, logP) should be characterized early in development?
Answer:
- Solubility : Use the shake-flask method in PBS (pH 7.4) and DMSO. notes similar propanamides exhibit poor aqueous solubility but high organic solvent compatibility.
- Lipophilicity : Measure logP via octanol-water partitioning (calculated logP ~3.5–4.0 for related analogs in ).
- Thermal stability : Perform DSC (differential scanning calorimetry) to identify melting points and polymorphic forms .
Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS (as in ).
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
- PK profiling : Administer intravenously/orally to rodents and collect plasma at timed intervals. Calculate AUC, Cmax, t1/2 using non-compartmental analysis .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions. Monitor degradation via HPLC-UV and LC-MS (e.g., used mAU tracking for peptide stability).
- Long-term storage : Store at -20°C in amber vials under inert gas (N2/Ar). Periodically test for crystallinity (PXRD) and purity .
Advanced: How can structure-activity relationship (SAR) studies guide structural optimization?
Answer:
- Substituent variation : Modify the 4-fluorophenyl group (e.g., replace with chlorophenyl or trifluoromethylphenyl) and test activity ( ).
- Morpholine replacement : Explore alternative heterocycles (e.g., piperazine, thiomorpholine) to modulate solubility and target affinity.
- Computational modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding poses, as in ’s fragment-based approach .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
